

An In-depth Technical Guide to 2-Mercaptopyrimidine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mercaptopyrimidine**

Cat. No.: **B145421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Mercaptopyrimidine**, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its biological activities and mechanisms of action, with a focus on its potential in drug discovery.

Core Properties of 2-Mercaptopyrimidine

2-Mercaptopyrimidine, also known as pyrimidine-2-thiol, is a yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	1450-85-7	[1] [2]
Molecular Formula	C ₄ H ₄ N ₂ S	[2]
Molecular Weight	112.15 g/mol	[1] [2]
Melting Point	230 °C (decomposes)	[1]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.	[1] [3]
log ₁₀ (Water Solubility)	-1.52 (calculated)	[4]
logP (octanol/water)	0.765 (calculated)	[4]
pKa	7.11 ± 0.10 (predicted)	[2]

Synthesis and Purification: A Detailed Experimental Protocol

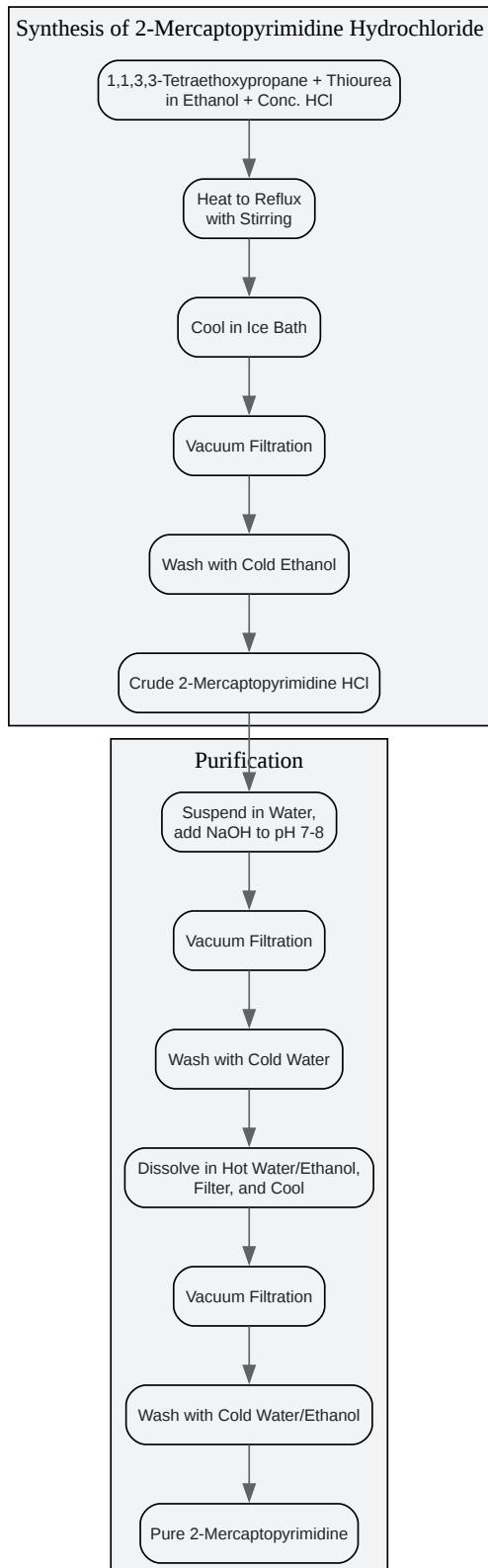
The synthesis of **2-Mercaptopyrimidine** is well-established, with a reliable method being the condensation of a β -dicarbonyl compound equivalent with thiourea. The following protocol is adapted from a classic, peer-reviewed procedure.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine

Materials:

- 1,1,3,3-Tetraethoxypropane
- Thiourea
- Absolute or 95% Ethanol
- Concentrated Hydrochloric Acid

- 20% Aqueous Sodium Hydroxide Solution


Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve thiourea in ethanol.
- Addition of Reactants: To the stirred solution, add 1,1,3,3-tetraethoxypropane followed by concentrated hydrochloric acid.
- Reflux: Heat the mixture to reflux with continuous stirring. The reaction mixture will darken, and a yellow crystalline precipitate of **2-mercaptopyrimidine** hydrochloride will form.
- Isolation of Hydrochloride Salt: After the reflux period, cool the reaction mixture in an ice bath to complete the precipitation. Collect the yellow crystals by vacuum filtration on a Büchner funnel.
- Washing: Wash the collected precipitate with cold ethanol and air-dry.
- Neutralization to Free Base: Suspend the crude **2-mercaptopyrimidine** hydrochloride in water and stir vigorously. Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.
- Isolation of **2-Mercaptopyrimidine**: Collect the precipitated solid by vacuum filtration and wash with cold water.
- Purification by Recrystallization: Dissolve the damp product in a hot mixture of water and ethanol. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature to form crystals of pure **2-Mercaptopyrimidine**.
- Drying: Collect the purified crystals by filtration, wash with a cold water-ethanol mixture, and dry at room temperature or in an oven at 110°C.

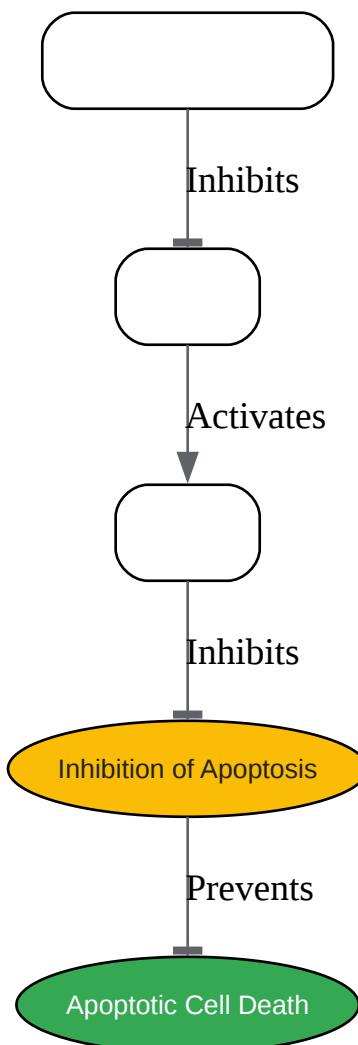
Characterization:

The purity of the synthesized **2-Mercaptopyrimidine** can be assessed by electrometric titration, and its identity can be confirmed using spectroscopic methods such as Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

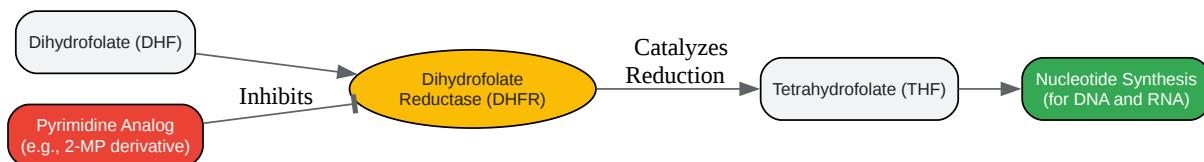
A flowchart illustrating the synthesis and purification of **2-Mercaptopyrimidine**.


Biological Activities and Mechanisms of Action

2-Mercaptopyrimidine and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been reported to exhibit anticancer, antimicrobial, and receptor-modulating properties.

Anticancer Potential

Derivatives of **2-mercaptopurine** have shown promising activity against various cancer cell lines. Their mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways involved in cancer cell proliferation and survival.


One notable mechanism is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in human cancers. By blocking this pathway, 2-thiopyrimidine derivatives can trigger a cascade of events leading to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), ultimately resulting in cancer cell death.

[Click to download full resolution via product page](#)

Proposed anticancer mechanism via PI3K pathway inhibition.

Furthermore, the pyrimidine scaffold is a key feature of many antifolate drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, these compounds disrupt DNA replication and cell division, making them effective anticancer and antimicrobial agents.

[Click to download full resolution via product page](#)

Inhibition of DHFR by pyrimidine analogs disrupts nucleotide synthesis.

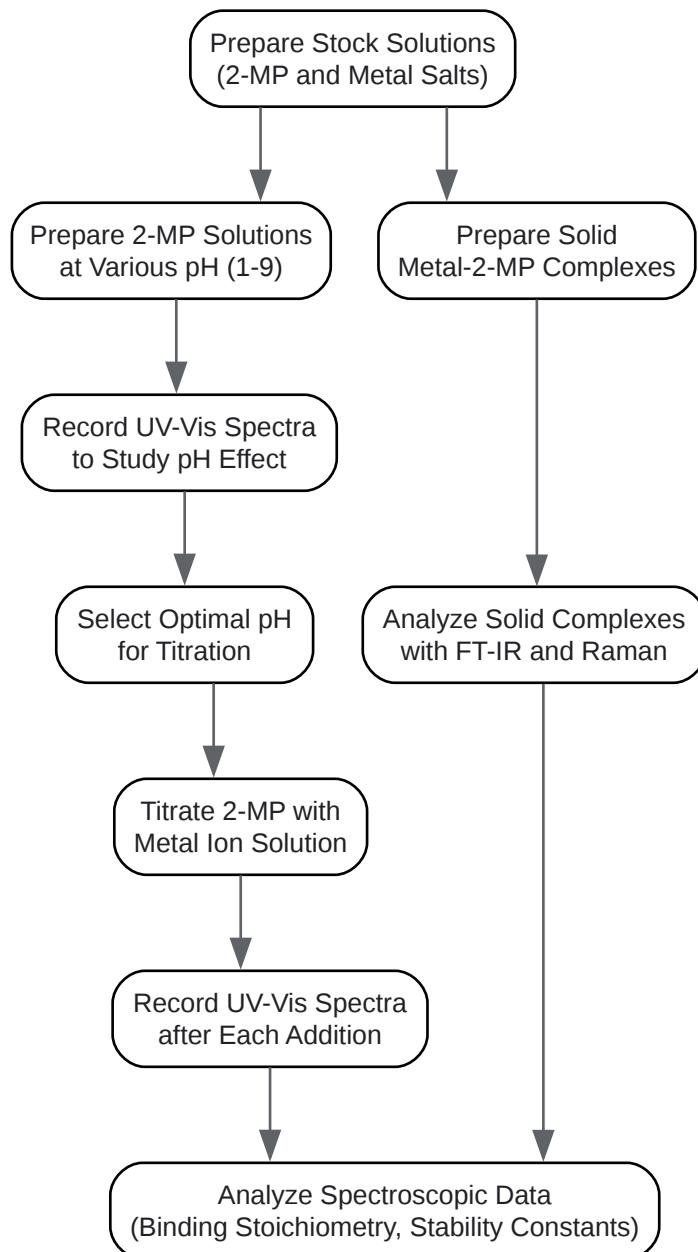
Adenosine Receptor Antagonism

Specific derivatives of **2-mercaptopurine** have been engineered to act as potent and selective antagonists for the A₃ adenosine receptor. This receptor is implicated in various physiological and pathological processes, including inflammation and cancer. The development of selective antagonists is a key area of research for novel therapeutics. A structure-activity relationship (SAR) study on 4-amino-6-hydroxy-**2-mercaptopurine** derivatives identified compounds with high affinity and selectivity for the A₃ adenosine receptor, highlighting the therapeutic potential of this chemical scaffold.^[5]

Metal Ion Interaction Studies

The thiol group in **2-Mercaptopurine** makes it an excellent ligand for metal ions. Understanding these interactions is crucial for its application in analytical chemistry and for elucidating its biological mechanisms, as metal ions play vital roles in biological systems.

Experimental Protocol: pH-Dependent Metal Ion Binding Studies


Instrumentation:

- UV-Visible Spectrophotometer
- FT-IR Spectrometer
- Raman Spectrometer

Procedure:

- Preparation of Stock Solutions: Prepare aqueous stock solutions of **2-Mercaptopurine** and various metal salts (e.g., chlorides of Na⁺, Hg²⁺, Al³⁺).
- pH Adjustment: Prepare a series of **2-Mercaptopurine** solutions with pH values ranging from 1 to 9 using HCl and NaOH.

- Spectroscopic Analysis at Different pH: Record the UV-Visible spectra of the **2-Mercaptopyrimidine** solutions at each pH to observe structural changes.
- Metal Ion Titration: To a solution of **2-Mercaptopyrimidine** at a fixed pH (e.g., pH 1, where significant spectral changes are observed), add incremental amounts of a metal ion stock solution.
- Spectroscopic Measurements: After each addition of the metal ion, record the UV-Visible spectrum to monitor the changes in absorbance, which indicate complex formation.
- Solid-State Analysis: Prepare solid complexes of **2-Mercaptopyrimidine** with the metal ions of interest. Analyze these complexes using FT-IR and Raman spectroscopy to identify the coordination sites (e.g., through the sulfur or nitrogen atoms).
- Data Analysis: Use the spectroscopic data to determine the binding stoichiometry and stability constants of the metal-ligand complexes.

[Click to download full resolution via product page](#)

Workflow for investigating metal ion interactions with **2-Mercaptopyrimidine**.

Conclusion

2-Mercaptopyrimidine is a versatile molecule with a rich chemistry and a broad spectrum of biological activities. Its established synthesis and the potential for chemical modification make it an attractive scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The detailed protocols and mechanistic insights provided in

this guide serve as a valuable resource for researchers aiming to explore and exploit the full potential of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Mercaptopyrimidine(1450-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Mercaptopyrimidine | 1450-85-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Mercaptopyrimidine (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Mercaptopyrimidine: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145421#2-mercaptopyrimidine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com